molecular formula C9H8BrClO2 B15166869 Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate

Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate

Cat. No.: B15166869
M. Wt: 263.51 g/mol
InChI Key: HMBUCZUZRQQJQD-MRVPVSSYSA-N
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Description

Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromine atom and a chlorine atom attached to a phenyl ring, making it a halogenated ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate typically involves the esterification of (2R)-2-bromo-2-(2-chlorophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced to form Methyl (2R)-2-(2-chlorophenyl)acetate by using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, room temperature.

    Oxidation: Potassium permanganate, acetone, room temperature.

Major Products Formed

    Substitution: Methyl (2R)-2-(2-chlorophenyl)acetate.

    Reduction: Methyl (2R)-2-(2-chlorophenyl)acetate.

    Oxidation: (2R)-2-(2-chlorophenyl)acetic acid or (2R)-2-(2-chlorophenyl)acetone.

Scientific Research Applications

Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms in the compound can form halogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-2-chloro-2-(2-chlorophenyl)acetate: Similar structure but with a chlorine atom instead of a bromine atom.

    Methyl (2R)-2-bromo-2-(4-chlorophenyl)acetate: Similar structure but with the chlorine atom in the para position.

    Methyl (2R)-2-bromo-2-(2-fluorophenyl)acetate: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness

Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct reactivity and biological activity compared to its analogs. The combination of these halogens can enhance the compound’s ability to form halogen bonds and interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8H,1H3/t8-/m1/s1

InChI Key

HMBUCZUZRQQJQD-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CC=C1Cl)Br

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)Br

Origin of Product

United States

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